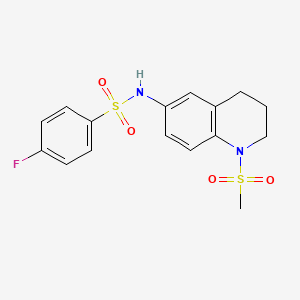

3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

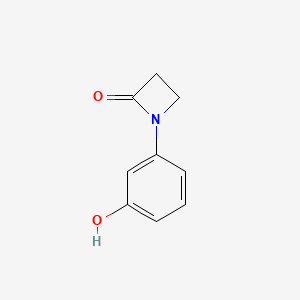

The compound “3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide” is a chemical compound with a molecular weight of 257.31 . It is also known as "3-acetyl-N-(2-methoxyethyl)benzenesulfonamide" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C11H15NO4S/c1-9(13)10-4-3-5-11(8-10)17(14,15)12-6-7-16-2/h3-5,8,12H,6-7H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups. The exact 3D structure can be computed using specialized software . Physical And Chemical Properties Analysis

The compound “3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide” has a molecular weight of 223.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 223.12084340 g/mol . The topological polar surface area is 47.6 Ų . The compound has a complexity of 220 .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Activities

Benzene sulfonamide derivatives have been reported to exhibit significant anti-inflammatory and analgesic properties. They are often compared with standard drugs like indomethacin and celecoxib for their effectiveness and ulcerogenic index .

Anticancer Potential

Recent studies have shown that certain benzene sulfonamide derivatives possess anticancer activities against various cancer cell lines, including lung, cervical, breast, and prostate cancer cells . This suggests that our compound may also be explored for its anticancer properties.

Antiviral Applications

Sulfonamide compounds have demonstrated a wide range of biological activities, including antiviral effects. This could potentially make them valuable in the research and development of treatments for viral infections .

Anti-COVID-19 Properties

In light of the recent pandemic, sulfonamide derivatives have been investigated for their potential anti-COVID-19 properties, adding another critical application to their repertoire .

Diuretic and Hypoglycemic Effects

These compounds are known for their diuretic and hypoglycemic effects, which could be beneficial in treating conditions like hypertension and diabetes .

Hepatoprotective Activity

Some benzene sulfonamide derivatives have shown promising hepatoprotective activity, indicating potential use in treating liver fibrosis and related conditions .

Enzyme Inhibition

Benzene sulfonamides have been used as selective COX-1 inhibitors, which could lead to the development of new anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors .

Plant Growth Regulation

Indole derivatives, closely related to benzene sulfonamides, are known to influence plant growth as hormones like indole-3-acetic acid are crucial for plant development .

Each of these applications provides a unique avenue for scientific research and potential therapeutic uses for “3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide”. Further research could uncover more specific uses within these fields or reveal additional applications.

A brief review of the biological potential of indole derivatives Discovery and development of benzene sulfonamide… Sulfonamide derivatives: Synthesis and applications Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide… Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives…

Eigenschaften

IUPAC Name |

3-acetyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-13(20)14-6-5-9-17(11-14)25(21,22)19-12-18(24-3)15-7-4-8-16(10-15)23-2/h4-11,18-19H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOKIAQDEWRSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)

![2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2354789.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)

![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2354794.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2354797.png)

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)